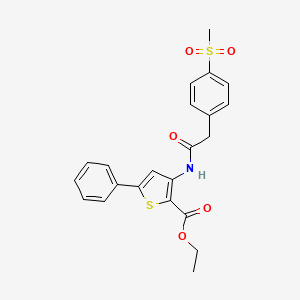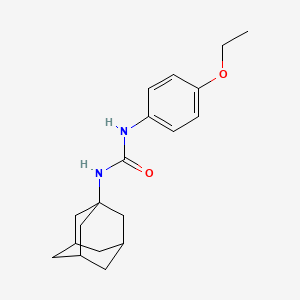![molecular formula C17H19ClN4O2S B2767225 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 332905-20-1](/img/structure/B2767225.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione is a purine-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PD98059 and is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a critical signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. PD98059 has been shown to be an effective tool for studying the MAPK pathway and has been used in a variety of scientific research applications.
作用機序
PD98059 works by inhibiting the activity of the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. The this compound pathway is a critical signaling pathway that regulates a wide range of cellular processes. PD98059 specifically inhibits the activity of the this compound kinase (MEK), which is an upstream activator of the this compound pathway. By inhibiting the activity of MEK, PD98059 effectively blocks the activation of the this compound pathway, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
PD98059 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PD98059 can inhibit cell proliferation and induce apoptosis in a variety of cell types. PD98059 has also been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PD98059 can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
PD98059 has several advantages as a tool for studying the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. It is a potent and selective inhibitor of the this compound pathway, making it a useful tool for investigating the role of this pathway in cellular processes. PD98059 is also relatively stable and can be used in a variety of experimental conditions. However, there are also limitations to the use of PD98059 in lab experiments. PD98059 can have off-target effects and can inhibit other pathways besides the this compound pathway. Additionally, PD98059 can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving PD98059. One area of research is the development of new inhibitors of the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway that are more selective and less toxic than PD98059. Another area of research is the investigation of the role of the this compound pathway in specific diseases, such as cancer and neurodegenerative diseases. Additionally, PD98059 could be used in combination with other inhibitors or drugs to enhance its effectiveness in treating diseases. Overall, PD98059 has significant potential as a tool for studying the this compound pathway and for developing new therapies for a variety of diseases.
合成法
PD98059 can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-chlorobenzyl chloride with 7-hydroxy-1,3-dimethyl-8-propylxanthine to form the intermediate 7-(2-chlorobenzyl)-1,3-dimethylxanthine. This intermediate is then treated with sodium hydride and diisopropylamine to form the final product, PD98059. The synthesis of PD98059 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
PD98059 has been widely used in scientific research as a tool for studying the 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione pathway. This compound has been shown to be a potent and selective inhibitor of the this compound pathway and has been used to investigate the role of this pathway in a variety of cellular processes. PD98059 has been used to study the role of the this compound pathway in cell proliferation, differentiation, and survival. It has also been used to investigate the role of the this compound pathway in cancer and other diseases.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10(2)25-16-19-14-13(15(23)21(4)17(24)20(14)3)22(16)9-11-7-5-6-8-12(11)18/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAZCYNAYIJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)
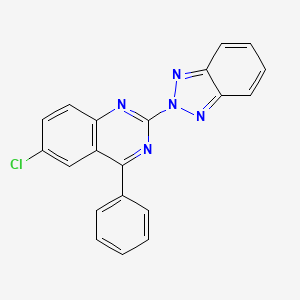
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
![3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767147.png)
![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/no-structure.png)
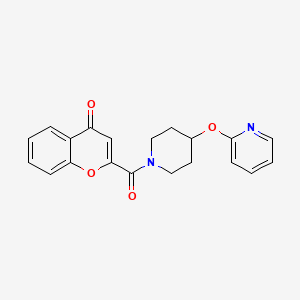


![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)
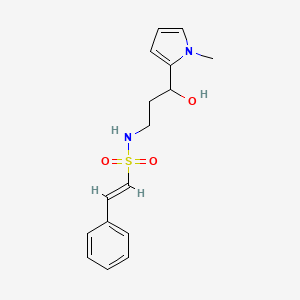
methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
